
4-(5-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine
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Overview
Description
4-(5-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C12H8BrN3S and its molecular weight is 306.18. The purity is usually 95%.
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Biological Activity
4-(5-Bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine, with the CAS number 860788-65-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The molecular formula is C12H8BrN3S and it has a molecular weight of 306.18 g/mol. This compound's structure features a pyrimidine core substituted with a bromothiophenyl and a pyrrol moiety, which may influence its biological properties.
The compound's structural characteristics can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C12H8BrN3S |
Molecular Weight | 306.18 g/mol |
CAS Number | 860788-65-4 |
IUPAC Name | 4-(5-bromothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antiviral, anticancer, and anti-inflammatory properties.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit promising antiviral activity. For instance, related N-heterocycles have shown effectiveness against viruses such as HIV and hepatitis C by inhibiting viral replication mechanisms. The EC50 values for these compounds can provide insights into their potency:
Compound | Virus Type | EC50 (μM) |
---|---|---|
Analog A | HIV | 3.98 |
Analog B | Hepatitis C | 0.26 |
While specific data for the target compound is limited, its structural analogs suggest potential antiviral efficacy.
Anticancer Activity
The anticancer properties of this class of compounds have been evaluated against various cancer cell lines. For example, studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. The following table summarizes findings from selected studies:
Cell Line | Compound Tested | IC50 (μM) |
---|---|---|
HeLa (Cervical cancer) | This compound | TBD |
MCF-7 (Breast cancer) | Similar pyrimidine derivatives | 0.99 |
NCI-H460 (Lung cancer) | Various pyrimidine derivatives | TBD |
These results indicate that modifications to the pyrimidine structure can significantly affect cytotoxicity and selectivity towards cancer cells.
Anti-inflammatory Activity
The compound's ability to modulate inflammatory pathways is also of interest. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation. This mechanism suggests that this compound could potentially reduce inflammatory responses.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Study on Antiviral Efficacy :
- Anticancer Activity Evaluation :
- Inflammation Modulation :
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including 4-(5-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine, exhibit significant anticancer properties. Research has shown that similar compounds can inhibit tumor growth in various cancer cell lines. For instance, compounds with a similar structure have demonstrated cytotoxic effects against human lung cancer (NCI-H460), liver cancer (HepG2), and colon cancer (HCT-116) cells through MTT assays, showcasing their potential as anticancer agents .
Compound | Cell Line | IC50 (μmol/L) |
---|---|---|
Similar Compound A | NCI-H460 | 2.56 |
Similar Compound B | HepG2 | 3.00 |
Similar Compound C | HCT-116 | 3.08 |
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have also been extensively studied. Compounds structurally related to this compound have shown moderate to good activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L . This suggests potential applications in developing new antibiotics.
Compound | Bacterial Strain | MIC (μmol/L) |
---|---|---|
Compound X | Staphylococcus aureus | 6 |
Compound Y | Escherichia coli | 12 |
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance charge transport properties in these devices .
Photovoltaic Applications
Research has indicated that incorporating this compound into photovoltaic cells can improve efficiency due to its favorable energy levels and charge mobility characteristics. Studies focusing on similar thiophene-containing compounds have reported enhanced performance metrics when used as active layers in solar cells .
Synthesis and Characterization
A notable study synthesized various derivatives of pyrimidine compounds, including the target compound, using microwave-assisted synthesis techniques. This method not only streamlined the synthesis process but also improved yield and purity, making it more feasible for large-scale applications .
Biological Evaluation
In another study, the biological activities of synthesized derivatives were evaluated against multiple cancer cell lines and bacterial strains. The results indicated that modifications on the pyrrole moiety significantly affected the biological activities, suggesting that further structural optimization could lead to more potent agents .
Properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-2-pyrrol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3S/c13-11-4-3-10(17-11)9-5-6-14-12(15-9)16-7-1-2-8-16/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCLLLLNVVDMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CC(=N2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.